Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-galactopyranoside

Übersicht

Beschreibung

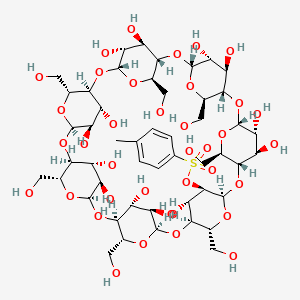

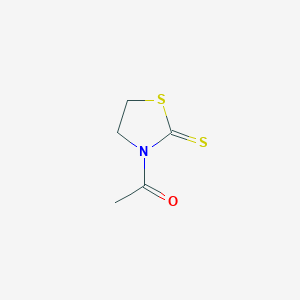

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-galactopyranoside is a chemical compound with the molecular formula C16H24O9S . It is fully acetylated D-galactosamine (C4 epimer of D-glucosamine) .

Synthesis Analysis

The synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-galactopyranoside involves the reaction of 1,2,3,4,6-penta-O-acetyl-*-D-glucopyranose with ethyl mercaptan in the presence of BF3.·.Et2O in CH2Cl2 as solvent . It is also used in the synthesis of α- and β-linked acetamido pyranosides .Molecular Structure Analysis

The molecular structure of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-galactopyranoside is characterized by 5 defined stereocentres . The sulphur contacts were clearly identified as S1—C5 and S1—C15 with distances of 1.800(3) Å and 1.801(4) Å, respectively .Chemical Reactions Analysis

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-galactopyranoside is involved in the synthesis of disaccharides and D-glucose6-phosphate . The nitrile of the cyanomethyl group can be converted to a methyl imidate group by treatment with sodium methoxide or HCl which can be used to attach the sugar to a protein .Physical And Chemical Properties Analysis

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-galactopyranoside has a density of 1.3±0.1 g/cm3, a boiling point of 453.2±45.0 °C at 760 mmHg, and a flash point of 212.6±16.7 °C . It has 9 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Enzymatic Assays for Lactose Metabolism

This compound is pivotal as a substrate in enzymatic assays. It enables the detection and quantification of substrates associated with lactose metabolism. By mimicking the natural substrates of enzymes involved in lactose synthesis and breakdown, it allows researchers to study lactose intolerance and the role of lactase in various species .

Synthesis of Glycoconjugates

Researchers utilize this thio-galactoside for the synthesis of glycoconjugates, which are essential in studying cell-surface interactions and immune responses. The acetyl-protected thiol group can be selectively deprotected and coupled with proteins or other molecules to form glycoconjugates .

Carbohydrate Chemistry

In carbohydrate chemistry, this compound serves as a key intermediate for the synthesis of complex carbohydrates. Its protected thiol group provides a handle for further chemical transformations, leading to the synthesis of oligosaccharides and glycosaminoglycans .

Drug Development

The compound’s structure is useful in drug development, particularly in the creation of prodrugs and drug delivery systems. Its ability to release drugs at specific sites within the body makes it a valuable tool for targeted therapy .

Study of Glycosidic Bond Formation

It is used to study the mechanisms of glycosidic bond formation. Researchers can observe the reaction pathways and kinetics of glycosylation, which is fundamental to understanding the biosynthesis of glycoproteins and glycolipids .

Material Science

In material science, this compound is used to modify surfaces and create bioactive materials. The thiol group can be used to anchor the molecule to various substrates, providing a galactose-rich surface that can interact with specific proteins or cells .

Analytical Chemistry

As a standard in analytical chemistry, it helps in the calibration of instruments and the development of analytical methods for sugar derivatives. Its well-defined structure and properties make it an ideal compound for method validation .

Biomedical Research

Lastly, in biomedical research, it is employed to investigate the role of sugars in biological systems. This includes studying cell signaling pathways, immune responses, and the development of carbohydrate-based vaccines .

Safety And Hazards

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-CWVYHPPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441927 | |

| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-galactopyranoside | |

CAS RN |

55722-49-1 | |

| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

(tricyclohexylphosphine)ruthenium(II)](/img/structure/B1589754.png)

![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B1589755.png)

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)